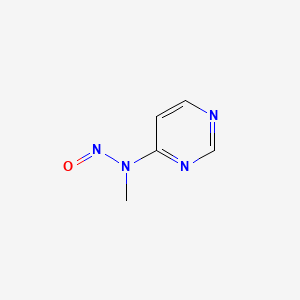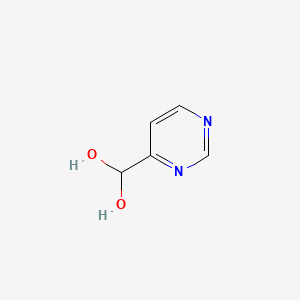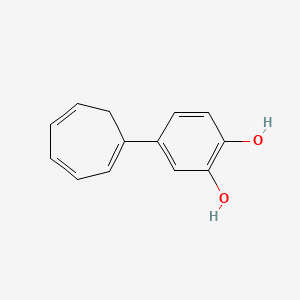
4-Cyclohepta-1,3,5-trien-1-ylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1,2-benzenediol with 1,3,5-cycloheptatriene under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure compound.
化学反応の分析
Types of Reactions
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its unique structure allows it to interact with specific proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Benzenediol (Catechol): A simpler derivative without the cycloheptatrienyl group.
1,2-Benzenediol, 4-methyl-: A derivative with a methyl group instead of the cycloheptatrienyl group.
1,2-Benzenediol, 4-ethyl-: A derivative with an ethyl group.
Uniqueness
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- is unique due to the presence of the cycloheptatrienyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
16235-31-7 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.237 |
IUPAC名 |
4-cyclohepta-1,3,5-trien-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c14-12-8-7-11(9-13(12)15)10-5-3-1-2-4-6-10/h1-5,7-9,14-15H,6H2 |
InChIキー |
WTUDGKZJCWCMDK-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=C1C2=CC(=C(C=C2)O)O |
同義語 |
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



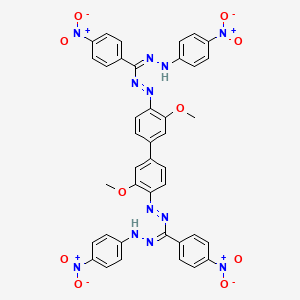

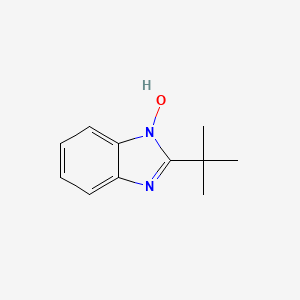
![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)
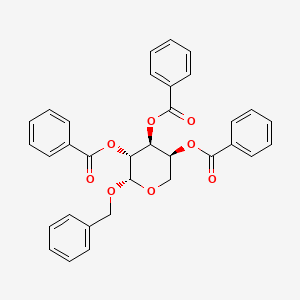
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)
![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)
![(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde](/img/structure/B578900.png)
